3-Bromo-2,4-dichlorobenzoic acid

描述

Nomenclature and Chemical Identification

IUPAC Naming Conventions

The systematic name for this compound, as determined by the International Union of Pure and Applied Chemistry (IUPAC), is 3-Bromo-2,4-dichlorobenzoic acid. nih.gov This name is derived following a specific set of rules. The parent structure is identified as benzoic acid, which consists of a benzene (B151609) ring attached to a carboxyl group (-COOH). The substituents on the benzene ring are a bromine atom and two chlorine atoms. To assign their locations, the carbon atom of the carboxyl group is designated as position 1. The ring is then numbered to give the substituents the lowest possible locants. In this case, the chlorine atoms are at positions 2 and 4, and the bromine atom is at position 3. The substituents are then listed alphabetically (bromo, chloro) preceding the parent name, benzoic acid.

CAS Registry Number and Synonyms

The Chemical Abstracts Service (CAS) has assigned the registry number 951884-96-1 to this compound. nih.govsinfoochem.com This unique identifier is used to provide an unambiguous way to identify the chemical substance. In addition to its systematic name and CAS number, the compound is also known by several synonyms, which are often used in commercial and laboratory settings. nih.gov

| Identifier | Value |

| IUPAC Name | This compound nih.gov |

| CAS Registry Number | 951884-96-1 nih.govsinfoochem.comsynquestlabs.comchemuniverse.com |

| PubChem CID | 26370087 nih.gov |

| EC Number | 688-398-8 nih.gov |

| DSSTox Substance ID | DTXSID00650069 nih.gov |

Molecular Structure and Formula

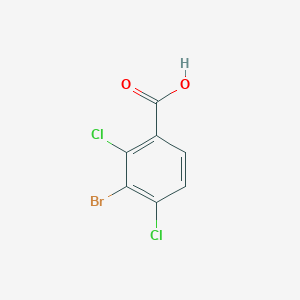

The molecular formula for this compound is C₇H₃BrCl₂O₂. nih.govsinfoochem.comsynquestlabs.comchemuniverse.com This formula indicates that each molecule of the compound contains seven carbon atoms, three hydrogen atoms, one bromine atom, two chlorine atoms, and two oxygen atoms.

The structure of the molecule consists of a benzene ring with a carboxylic acid group attached. The ring is further substituted with a bromine atom at the third position, and chlorine atoms at the second and fourth positions relative to the carboxylic acid group.

Contextual Significance in Halogenated Benzoic Acid Derivatives

Halogenated benzoic acids are a class of organic compounds that have a benzoic acid core structure with one or more halogen atoms (fluorine, chlorine, bromine, or iodine) attached to the benzene ring. These compounds are significant in various fields of chemical research and industry.

The presence of halogens on the aromatic ring can significantly influence the physical and chemical properties of the benzoic acid molecule. For instance, halogens are electron-withdrawing groups, which can increase the acidity of the carboxylic acid compared to unsubstituted benzoic acid. thetestmag.com The position and type of halogen can also affect the molecule's reactivity, solubility, and biological activity.

Halogenated benzoic acid derivatives are important intermediates in the synthesis of more complex molecules, including pharmaceuticals and agricultural chemicals. google.com For example, they can be used as building blocks in the creation of antibacterial agents. google.com Research has also explored the relationship between the structure of halogenated benzoic acids and their biological effects. nih.gov The specific arrangement of halogens in compounds like this compound makes them valuable tools for studying structure-activity relationships and for developing new molecules with desired properties.

Structure

3D Structure

属性

IUPAC Name |

3-bromo-2,4-dichlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrCl2O2/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCILIDFQDDWNEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)Cl)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrCl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650069 | |

| Record name | 3-Bromo-2,4-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951884-96-1 | |

| Record name | 3-Bromo-2,4-dichlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951884-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2,4-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2,4-dichlorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromo 2,4 Dichlorobenzoic Acid

Regioselective Bromination

Achieving regioselective bromination is paramount. When considering the bromination of 2,4-dichlorobenzoic acid, the C3 and C5 positions are electronically favored for electrophilic attack due to the combined directing effects of the substituents. The relative yields of the 3-bromo and 5-bromo isomers would depend on the specific reaction conditions, including the choice of brominating agent and catalyst. For instance, using N-bromosuccinimide (NBS) in a sulfuric acid medium has been shown to be effective for the regioselective bromination of other substituted benzoic acids. nih.gov

Regioselective Chlorination

Similarly, the regioselective chlorination of a suitable bromobenzoic acid precursor is a key consideration. In the case of 3-bromobenzoic acid, the positions activated by the bromine atom (C2, C4, C6) and the position favored by the carboxyl group (C5) would all be potential sites for chlorination. The challenge lies in controlling the reaction to favor substitution at the desired C2 and C4 positions to ultimately yield 3-bromo-2,4-dichlorobenzoic acid. The use of specific catalysts and reaction conditions can influence the regiochemical outcome of chlorination reactions. masterorganicchemistry.com

Multi Step Synthesis Strategies

Yield Optimization and Scalability Studies

The efficient synthesis of this compound is a critical aspect of its utility in various research and industrial applications. Consequently, significant effort is directed towards optimizing reaction yields and ensuring that the synthetic methodologies are scalable for large-scale production. These studies often involve a systematic investigation of various reaction parameters to identify the conditions that provide the highest possible yield and purity of the final product, while also considering economic and environmental factors for industrial-scale synthesis.

Research into the synthesis of halogenated benzoic acids often explores the optimization of key reaction steps, such as bromination and the conditions under which it is performed. While specific detailed research on the yield optimization of this compound is not extensively documented in publicly available literature, valuable insights can be drawn from studies on closely related compounds, such as its isomers. These studies provide a framework for the potential optimization strategies that would be applicable to the synthesis of this compound.

For instance, in the synthesis of related bromo-chloro-benzoic acid derivatives, the choice of brominating agent and reaction temperature has been shown to be a critical factor in maximizing yield and minimizing the formation of impurities. A common challenge in the bromination of substituted benzoic acids is the potential for the formation of di-bromo or other poly-halogenated byproducts.

A key starting material for the synthesis of this compound is often 2,4-dichlorobenzoic acid. The synthesis of this precursor has itself been the subject of optimization studies. One notable solvent-free method involves the air oxidation of 2,4-dichlorotoluene (B165549) in the presence of a Co-Mn salts complex catalyst, which has been reported to produce 2,4-dichlorobenzoic acid in high molar yields of up to 92.5%. chemicalbook.com This approach is highlighted as an environmentally conscious alternative to traditional methods that use acetic acid medium or nitric acid oxidation. chemicalbook.com

The subsequent bromination of 2,4-dichlorobenzoic acid to produce a bromo-2,4-dichlorobenzoic acid isomer has been achieved with high yield. For example, the synthesis of 5-bromo-2,4-dichlorobenzoic acid by reacting 2,4-dichlorobenzoic acid with bromine and sulfur in chlorosulfonic acid at 70°C for 16 hours resulted in a 99.08% yield. chemicalbook.com This suggests that direct bromination of the 2,4-dichlorobenzoic acid ring is a high-yielding process, and similar conditions could likely be optimized for the synthesis of the 3-bromo isomer.

In a detailed process scale-up study for a similar compound, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, several key parameters were optimized to improve the yield and purity for industrial production. The study investigated the impact of the brominating agent, its stoichiometry, and the reaction temperature on the outcome of the reaction.

The findings from this study can be extrapolated to suggest potential optimization pathways for the synthesis of this compound. The data below illustrates the effect of different conditions on the yield of a brominated benzoic acid derivative, providing a model for the type of optimization studies required for this compound.

| Entry | Brominating Agent | Equivalents | Temperature (°C) | Yield (%) | Key Observation |

|---|---|---|---|---|---|

| 1 | NBS | 1.22 | 50-60 | - | Increased formation of dibromo impurity. |

| 2 | NBS | 1.22 | 40-50 | - | Significant dibromo impurity observed. |

| 3 | NBS | 1.22 | 30-40 | - | Reduced, but still present, dibromo impurity. |

| 4 | NBS | 1.22 | 20-30 | - | Further reduction in dibromo impurity. |

| 5 | NBS | 1.22 | 0-10 | - | Optimal temperature for minimizing impurity. |

| 6 | Bromine | 1.22 | 0-10 | - | Higher formation of dibromo impurity compared to NBS under the same conditions. |

| 7 | NBS | 1.05 | 0-10 | - | Lower yield due to incomplete reaction. |

| 8 | NBS | 1.50 | 0-10 | - | Increased dibromo impurity due to excess brominating agent. |

As the table demonstrates, a systematic variation of reaction conditions is crucial for maximizing the yield of the desired product while minimizing the formation of byproducts. For the synthesis of this compound, similar studies would be necessary to determine the optimal brominating agent (e.g., N-Bromosuccinimide (NBS) vs. elemental bromine), the ideal molar ratio of reactants, and the optimal temperature and reaction time.

Furthermore, scalability studies would also need to address the practical aspects of large-scale synthesis, such as heat management, reagent addition rates, and product isolation and purification techniques. The development of a robust and scalable process is essential for the cost-effective production of this compound for its various applications. A successful scale-up was demonstrated for 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, where an optimized process was successfully implemented on an approximately 70 kg/batch scale with a total yield of 24% over six steps. This underscores the feasibility of developing industrial-scale syntheses for complex halogenated benzoic acids.

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for reactions, readily undergoing transformations typical of this functional group, such as esterification and salt formation. libretexts.org

This compound can be converted to its corresponding esters through reaction with alcohols under acidic conditions. This process, known as Fischer esterification, is a reversible reaction that can be driven to completion by using an excess of the alcohol or by removing water as it is formed. libretexts.org For instance, reacting the acid with an alcohol like methanol (B129727) or ethanol (B145695) in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) yields the respective methyl or ethyl ester. libretexts.orgnist.gov

The reactivity of the carboxylic acid is enhanced by the acid catalyst, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. libretexts.org The general scheme for this reaction involves the formation of a tetrahedral intermediate, followed by the elimination of water to yield the ester. libretexts.org While specific studies on the esterification of this compound are not prevalent, the synthesis of methyl 4-bromo-2,3-dichlorobenzoate demonstrates the feasibility of this transformation on structurally similar compounds. epa.gov

Table 1: Representative Esterification Reaction

| Reactant | Reagent/Catalyst | Product | Reaction Type |

| This compound | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Methyl 3-bromo-2,4-dichlorobenzoate | Fischer Esterification |

As a carboxylic acid, this compound exhibits acidic properties and readily reacts with bases to form carboxylate salts. libretexts.org Treatment with strong bases like sodium hydroxide (B78521) (NaOH) or weaker bases such as sodium bicarbonate (NaHCO₃) results in the deprotonation of the carboxylic acid group to form the corresponding sodium 3-bromo-2,4-dichlorobenzoate salt. libretexts.org These salt-forming reactions are fundamental acid-base neutralizations. The resulting ionic salts generally exhibit higher water solubility compared to the parent carboxylic acid. libretexts.org

Reactions Involving Halogen Substituents

The three halogen atoms (one bromine and two chlorine) on the benzene ring provide additional sites for chemical modification, primarily through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (NAS) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the halogen). libretexts.orglibretexts.org In this compound, the carboxylic acid group and the halogens themselves are electron-withdrawing, which deactivates the ring towards electrophilic attack but can activate it towards nucleophilic attack.

The chlorine atom at position 4 is para to the carboxylic acid group, and the chlorine at position 2 is ortho. These positions are activated towards nucleophilic attack. libretexts.org Therefore, under forcing conditions (e.g., high temperature and pressure with a strong nucleophile like sodium hydroxide or ammonia), it is conceivable that one of the chlorine atoms, particularly the one at the para position, could be displaced by a nucleophile. The reaction proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organic halide. libretexts.orgnih.gov This reaction is highly valuable for synthesizing biaryl compounds. libretexts.org

For this compound, the different halogen substituents offer the potential for selective coupling. The general reactivity trend for aryl halides in Suzuki coupling is I > Br > Cl. mdpi.com Consequently, the carbon-bromine bond at position 3 is significantly more reactive than the carbon-chlorine bonds at positions 2 and 4. This difference in reactivity allows for selective Suzuki-Miyaura coupling at the C-Br bond. By using a suitable palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃ or K₂CO₃), and an arylboronic acid, the bromine atom can be selectively replaced with an aryl group, leaving the two chlorine atoms intact. mdpi.comnih.gov This selective transformation provides a route to complex, unsymmetrically substituted biaryl carboxylic acids.

Table 2: Predicted Selective Suzuki-Miyaura Coupling

| Reactant | Coupling Partner | Catalyst/Base | Expected Major Product |

| This compound | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄ / Na₂CO₃ | 3-Aryl-2,4-dichlorobenzoic acid |

Electrophilic Aromatic Substitution on the Benzene Ring

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. minia.edu.egmsu.edu This type of reaction is characteristic of benzene and its derivatives. However, the rate and regioselectivity of the reaction are heavily influenced by the substituents already present on the ring.

The benzene ring of this compound is highly deactivated towards electrophilic attack. This is because it bears four electron-withdrawing groups: three halogens (Br and two Cl) and a carboxylic acid group (-COOH). youtube.com Electron-withdrawing groups decrease the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles. masterorganicchemistry.com Forcing a reaction, for example, a nitration using a mixture of nitric acid and sulfuric acid, would require harsh conditions and would likely result in low yields. msu.edu The directing effects of the existing substituents would also lead to a complex mixture of isomers, making it a synthetically challenging transformation.

Formation of Advanced Organic Intermediates

This compound is a highly functionalized aromatic compound that serves as a versatile building block in organic synthesis. Its structure, featuring a carboxylic acid group and three halogen substituents (one bromine and two chlorine atoms) on the benzene ring, offers multiple reactive sites for derivatization. The differential reactivity of the bromo and chloro groups, particularly in metal-catalyzed cross-coupling reactions, allows for selective and controlled modifications. This positions the molecule as a valuable precursor for creating complex, high-value organic intermediates for various applications.

The carboxylic acid moiety can undergo standard transformations such as esterification, amidation, or reduction to an alcohol. wikipedia.org The halogen atoms, particularly the more reactive bromine, are prime sites for carbon-carbon bond formation through reactions like Suzuki, Heck, and other palladium-catalyzed couplings. This trifunctional nature enables its use in sequential reactions to build intricate molecular architectures.

| Functional Group | Position | Potential Reactions |

|---|---|---|

| Carboxylic Acid | C1 | Esterification, Amidation, Reduction, Decarboxylation |

| Bromo | C3 | Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck), Grignard Formation |

| Chloro | C2, C4 | Nucleophilic Aromatic Substitution (under harsh conditions), Cross-Coupling |

Synthesis of Biologically Active Compounds

The structural framework of this compound makes it a suitable starting material for the synthesis of novel compounds with potential biological activity. The ability to selectively functionalize the bromine atom allows for the strategic introduction of various organic fragments, a key step in building a library of drug candidates.

A primary route for this is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction couples the aryl halide with an organoborane (such as a boronic acid or ester) to form a new carbon-carbon bond. Given that the reactivity of halogens in these couplings typically follows the order I > Br > OTf >> Cl, the bromine atom at the C3 position of this compound can be selectively targeted over the two chlorine atoms. This allows for the synthesis of 3-aryl-2,4-dichlorobenzoic acids. These biaryl structures are a common motif in many pharmacologically active molecules. The remaining carboxylic acid and chloro groups can then be further modified to fine-tune the compound's properties.

For example, the carboxylic acid can be converted into an amide, a functional group prevalent in many drugs. wikipedia.org Subsequent coupling reactions or nucleophilic substitutions at the chloro positions, though requiring more forcing conditions, could be employed to build even greater molecular complexity, leading to novel scaffolds for screening in drug discovery programs.

Precursors for Polymer Synthesis

The multifunctionality of this compound makes it a potential monomer for the synthesis of advanced polymers. Its classification as a "Polymer Science Material Building Block" by some chemical suppliers underscores this potential. bldpharm.com The presence of both a carboxylic acid group and reactive halogen atoms allows it to participate in various polymerization reactions.

One potential application is in the synthesis of polyesters or polyamides through step-growth polymerization. The carboxylic acid group can react with diols or diamines to form the polymer backbone. The halogen atoms pendant on the aromatic ring would then be available for post-polymerization modification. This could involve introducing cross-linking agents to enhance the material's thermal or mechanical properties, or grafting specific functional groups to tailor the polymer's surface properties or biocompatibility.

Furthermore, the principles of halogen bonding are increasingly being used in polymer science to direct the self-assembly of macromolecules and design functional supramolecular materials. rsc.org The two chlorine atoms and one bromine atom on the monomer unit could serve as halogen bond donors, influencing the final architecture and properties of the resulting polymer. The use of multi-component reactions (MCRs) in polymer chemistry also opens avenues for monomers like this compound to be incorporated into complex polymer structures such as poly(peptoid)s or functional polyesters. researchgate.net

Mentioned Compounds

Click to view the list of compounds mentioned in this article.

| Compound Name | Molecular Formula | Role/Context |

|---|---|---|

| This compound | C₇H₃BrCl₂O₂ | Primary subject of the article |

| Phenol (B47542) | C₆H₆O | Mentioned as a product from benzoic acid. wikipedia.org |

| Cyclohexanol | C₆H₁₂O | Mentioned as a derivative of phenol for nylon synthesis. wikipedia.org |

| Benzaldehyde | C₇H₆O | Mentioned as a reduction product of benzoic acid derivatives. wikipedia.org |

| Benzyl alcohol | C₇H₈O | Mentioned as a reduction product of benzoic acid derivatives. wikipedia.org |

| L-lactide | C₆H₈O₄ | Monomer used in benzoic acid-catalyzed polymerization. rsc.org |

| ε-caprolactone | C₆H₁₀O₂ | Monomer used in benzoic acid-catalyzed polymerization. rsc.org |

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography is a fundamental technique for separating the components of a mixture. For a compound like 3-Bromo-2,4-dichlorobenzoic acid, various chromatographic methods are applicable.

High-Performance Liquid Chromatography (HPLC) and its higher-resolution version, Ultra-HPLC (UHPLC), are powerful methods for the analysis of halogenated benzoic acids. Reverse-phase (RP) HPLC is commonly used, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture.

For similar compounds like 2,4-Dichlorobenzoic acid, a typical RP-HPLC method uses a mobile phase consisting of acetonitrile (B52724), water, and an acid like phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) detection, volatile buffers such as formic acid are used in place of phosphoric acid. sielc.com The use of columns with smaller particle sizes (e.g., 3 µm) is characteristic of UHPLC, enabling faster and more efficient separations. sielc.com Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of the target analyte from impurities or other components. ekb.eg

Typical HPLC/UHPLC Conditions for Halogenated Benzoic Acids

| Parameter | Condition | Source |

|---|---|---|

| Technique | Reverse-Phase HPLC/UHPLC | sielc.com |

| Stationary Phase | C18 or similar (e.g., Newcrom R1, Zorbax SB-Aq) | sielc.comekb.eg |

| Mobile Phase | Acetonitrile, Methanol (B129727), and/or Water with an acidifier (e.g., phosphoric acid, formic acid) | sielc.comchromatographytoday.com |

| Detection | UV (e.g., 205 nm) or Mass Spectrometry (MS) | ekb.eg |

| Flow Rate | Typically 0.5 - 2.0 mL/min | N/A |

| Injection Volume | 5 - 20 µL | ekb.eg |

This table presents a generalized summary of conditions based on methods for structurally related compounds.

Gas Chromatography (GC) is another separation technique, but it is best suited for volatile and thermally stable compounds. Carboxylic acids like this compound have low volatility and can exhibit poor peak shape due to their polarity. Therefore, a derivatization step is typically required before GC analysis. This involves converting the carboxylic acid group into a less polar and more volatile ester, for instance, through methylation using a reagent like diazomethane. nih.gov Following derivatization, the resulting methyl ester can be readily analyzed by GC. nih.gov

The choice of column is critical, with capillary columns offering high resolution. The injector and detector temperatures must be carefully optimized to prevent degradation of the analyte while ensuring efficient volatilization.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive method used for qualitative analysis, such as monitoring the progress of a chemical reaction or identifying the components of a mixture. youtube.com In the context of this compound synthesis, TLC can be used to separate the product from starting materials and byproducts.

A TLC plate is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel, which acts as the stationary phase. operachem.com A small spot of the sample mixture is applied to the plate, which is then placed in a sealed chamber with a solvent or solvent mixture (the mobile phase). As the mobile phase moves up the plate by capillary action, the components of the sample travel at different rates depending on their polarity and affinity for the stationary phase. operachem.com Less polar compounds generally travel further up the plate. operachem.com After separation, the spots can be visualized under UV light (if the compounds are UV-active) or by staining with a chemical reagent. youtube.comoperachem.com

Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry (MS).

Gas Chromatography-Mass Spectrometry (GC-MS): This technique couples a gas chromatograph with a mass spectrometer. After the components of a sample are separated by the GC, they enter the MS, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing detailed structural information. For a metabolite of a related compound, 3,5-dichlorobenzoic acid, a GC-MS method involving derivatization was developed with a quantification range of 1-150 ng/ml in monkey plasma. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly sensitive and selective technique that is particularly well-suited for analyzing compounds like this compound in complex matrices. It combines the separation capabilities of HPLC or UHPLC with the mass analysis of MS. This technique is widely used for the analysis of acidic herbicides and their degradation products in environmental samples. waters.comresearchgate.net For instance, methods using UHPLC coupled with tandem mass spectrometry (MS/MS) can achieve very low limits of quantification, often in the sub-µg/L range for water samples. waters.comlcms.cz

Example LC-MS/MS Parameters for Related Dichlorobenzoic Acids

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Source |

|---|---|---|---|---|

| 3,5-Dichlorobenzoic acid | 188.95 | 145.05 | 35.05 | shimadzu.com |

| 2,4-Dichlorobenzoic acid | 218.9 | 161.15 | 125.15 | shimadzu.com |

| 3,4-Dichlorobenzoic acid | 189.958 | --- | --- | nih.govnist.gov |

This table shows example Multiple Reaction Monitoring (MRM) transitions used in LC-MS/MS for the quantification of similar dichlorinated benzoic acids. The precursor ion is the mass-to-charge ratio of the parent molecule, and the product ions are fragments used for confirmation and quantification. Data for the specific this compound isomer is not publicly available.

Sample Preparation Techniques for Complex Matrices

The analysis of this compound in complex samples such as soil, water, or biological fluids requires an initial sample preparation step to remove interfering substances and concentrate the analyte.

Water Samples: For aqueous matrices like drinking or surface water, a common approach involves centrifugation to remove suspended solids, followed by filtration through a syringe filter (e.g., 0.2 µm PVDF). waters.comlcms.cz The sample is often acidified with formic acid before direct injection into an LC-MS system. waters.comlcms.cz Historically, techniques like liquid-liquid extraction or solid-phase extraction (SPE) were used to concentrate the analytes from larger volumes of water. waters.com

Soil Samples: A robust method for extracting analytes from soil is Accelerated Solvent Extraction (ASE). This technique uses organic solvents (e.g., a mixture of acetonitrile and water) at elevated temperatures and pressures to efficiently extract the target compounds from the soil matrix. epa.gov The resulting extract is then concentrated, often under a stream of nitrogen, before analysis. epa.gov

Biological Fluids: In matrices like plasma, liquid-liquid extraction is a common procedure. This involves extracting the analyte from the aqueous plasma into an immiscible organic solvent. nih.gov Further cleanup steps and derivatization may be necessary depending on the subsequent analytical technique (e.g., GC-MS). nih.gov

Summary of Sample Preparation Techniques

| Matrix | Technique | Description | Source |

|---|---|---|---|

| Water | Centrifugation & Filtration | Removal of particulate matter, followed by acidification. | waters.comlcms.cz |

| Soil | Accelerated Solvent Extraction (ASE) | Extraction with acetonitrile/water under high temperature and pressure, followed by concentration. | epa.gov |

| Plasma | Liquid-Liquid Extraction | Extraction of the analyte into an organic solvent, often followed by derivatization. | nih.gov |

Biological Activities and Mechanisms of Action of 3 Bromo 2,4 Dichlorobenzoic Acid and Its Derivatives

Antimicrobial Properties and Inhibition Mechanisms

Derivatives of halogenated benzoic acids have been investigated for their ability to inhibit the growth of pathogenic microbes. The antimicrobial efficacy of chemical compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. nih.gov Further tests can establish the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), the lowest concentrations that kill 99.9% of the organism. nih.gov

Studies on related heterocyclic compounds, such as pyrrolidine (B122466) derivatives, have demonstrated that structural modifications can lead to moderate antimicrobial activities against various bacterial and fungal species. nih.gov For instance, certain N-arylsuccinimide derivatives showed MIC values ranging from 32 to 128 µg/mL against selected bacteria and fungi. nih.gov The introduction of an azo (N=N) functional group into such molecules was found to enhance antibacterial activity, particularly against strains like Staphylococcus aureus and Vibrio cholera. nih.gov

The mechanisms behind such antimicrobial action can be diverse. Some compounds function by producing diffusible molecules that are toxic to the microbe, while others may generate volatile organic compounds or hydrolytic enzymes that disrupt microbial structures. nih.gov Another mechanism involves the production of siderophores, which are compounds that bind to iron, an essential nutrient for microbial growth, thereby starving the pathogen. nih.gov For example, the siderophore enterochelin has been shown to inhibit Botrytis cinerea by blocking enzymes necessary for host tissue colonization. nih.gov While direct studies on 3-Bromo-2,4-dichlorobenzoic acid are limited in available literature, the principles observed in its derivatives and structurally related halogenated compounds suggest that its antimicrobial potential warrants further investigation.

Anti-inflammatory Activities

Derivatives of this compound have shown notable anti-inflammatory effects. A newly synthesized derivative, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (coded as LX007), was found to significantly reduce inflammatory responses in activated microglia cells, which are implicated in neurological diseases. nih.gov LX007 was observed to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), two key mediators of inflammation. nih.gov This inhibition was linked to its ability to downregulate the expression of their regulatory genes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov The anti-inflammatory action of LX007 is believed to occur through the downregulation of the MAPKs and NF-κB signaling pathways. nih.gov

Similarly, another salicylic (B10762653) acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl), demonstrated anti-inflammatory activity in a lipopolysaccharide (LPS)-induced rat model. nih.gov In silico studies predicted this compound has a high affinity for the COX-2 protein receptor, suggesting it may act as a COX-2 inhibitor. nih.gov In animal models, the compound helped maintain normal body temperature during inflammation and reduced white blood cell concentration and the severity of lung injury. nih.gov The main mechanisms underlying the anti-inflammatory activity of such compounds often involve the inhibition of cyclooxygenase and the consequent suppression of prostaglandin production. scielo.br

Cytotoxicity Against Cancer Cells

The cytotoxic potential of compounds related to this compound against various cancer cell lines has been a subject of significant research. Benzoic acid derivatives, in general, are known to possess anticancer properties. nih.gov For example, some have been shown to retard cancer cell growth by inhibiting histone deacetylases (HDACs), enzymes that are often overactive in cancer cells. nih.gov

Specific derivatives containing bromine and chlorine have demonstrated potent cytotoxicity. A study on brominated acetophenone (B1666503) derivatives revealed significant cytotoxic effects against several human tumor cell lines, including breast, alveolar, colorectal, and prostate adenocarcinoma. farmaciajournal.com One particular compound from this series, designated 5c, was highly effective against all tested tumor cell lines, with IC50 values below 10 µg/mL for breast and prostate cancer cells. farmaciajournal.com

Furthermore, research into 1,3,4-thiadiazole (B1197879) derivatives incorporating a bromophenyl group highlighted strong cytotoxicity across multiple cancer cell lines, with IC50 values in the low micromolar range. nih.gov The most potent of these compounds was found to induce apoptosis by causing an increase in cytochrome C in the cytoplasm. nih.gov The cytotoxic activity of these compounds is often dependent on the specific cancer cell line being tested. nih.govmdpi.com

Table 1: Cytotoxicity of Selected Benzoic Acid Derivatives Against Various Cancer Cell Lines

This table is interactive. You can sort and filter the data.

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 Value (µM) | Source |

|---|---|---|---|---|

| Bromophenyl-substituted 1,3,4-thiadiazole | Compound 29i | MCF-7 (Breast) | 0.77 - 3.43 | nih.gov |

| Bromophenyl-substituted 1,3,4-thiadiazole | Compound 29i | SK-BR-3 (Breast) | 0.77 - 3.43 | nih.gov |

| Bromophenyl-substituted 1,3,4-thiadiazole | Compound 29i | A549 (Lung) | 0.77 - 3.43 | nih.gov |

| Brominated Acetophenone | Compound 5c | MCF-7 (Breast) | < 10 µg/mL | farmaciajournal.com |

| Brominated Acetophenone | Compound 5c | A549 (Lung) | 11.80 ± 0.89 µg/mL | farmaciajournal.com |

| Brominated Acetophenone | Compound 5c | Caco2 (Colorectal) | 18.40 ± 4.70 µg/mL | farmaciajournal.com |

| Brominated Acetophenone | Compound 5c | PC3 (Prostate) | < 10 µg/mL | farmaciajournal.com |

| Dehydroabietic Acid-Acylhydrazone | Compound 4w | HeLa (Cervical) | 2.21 | mdpi.com |

| Dehydroabietic Acid-Acylhydrazone | Compound 4w | BEL-7402 (Liver) | 14.46 | mdpi.com |

| Chalcone Derivative | (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one | HCT116 (Colon) | 0.59 | ejmo.org |

| Chalcone Derivative | (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one | HT29 (Colon) | 0.35 | ejmo.org |

Interactions with Biological Systems

The therapeutic effects of this compound derivatives are rooted in their specific interactions with biological macromolecules and pathways.

Enzyme inhibition is a primary mechanism through which many therapeutic agents exert their effects. researchgate.net Inhibitors can act reversibly, by binding non-covalently to an enzyme, or irreversibly, by forming a permanent covalent bond. researchgate.net

Derivatives of this compound have been implicated in the inhibition of several key enzymes. As mentioned previously, certain benzoic acid derivatives show potential as inhibitors of histone deacetylases (HDACs), which could be beneficial in cancer therapy. nih.gov The anti-inflammatory activities of related compounds are often linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is induced during inflammation. nih.govnih.gov For example, in silico analysis showed that the derivative 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid has a high binding affinity for the COX-2 receptor, supporting its role as a COX inhibitor. nih.gov This targeted inhibition of enzymes is a critical area of drug discovery. isp.edu.pk

In addition to direct enzyme inhibition, these compounds can interact with cellular receptors to modulate biological activity. Nuclear receptors, which regulate gene expression, are important targets for drug development. nih.gov

One study reported on derivatives of 4,5,6,7-tetrahydro-benzothiophene as potent modulators of the Retinoic Acid Receptor-related orphan receptor γt (RORγt). nih.gov RORγt is a nuclear receptor that is a potential drug target for inflammatory diseases and some cancers. The study found that these compounds could act as inverse agonists, inducing conformational changes in the receptor that reduce its activity. nih.gov As noted in the previous section, the derivative 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid was shown through computational modeling to have a strong binding affinity for the COX-2 protein receptor, indicating a direct receptor-ligand interaction is responsible for its anti-inflammatory effect. nih.gov

The interaction of these compounds with enzymes and receptors can lead to significant downstream effects on metabolic pathways. A notable example is seen in the study of bromophenols isolated from the marine alga Symphyocladia latiuscula. nih.gov These compounds were found to inhibit protein tyrosine phosphatase 1B (PTP1B), an enzyme that negatively regulates insulin (B600854) signaling. nih.gov By inhibiting PTP1B, these bromophenols enhanced insulin sensitivity and glucose uptake in insulin-resistant liver cells. nih.gov This demonstrates a direct influence on glucose metabolism and suggests potential applications in managing diabetes.

Furthermore, the inhibition of histone deacetylases (HDACs) by certain benzoic acid derivatives represents another form of metabolic influence. nih.gov By altering the acetylation state of histones, these compounds can modulate the expression of numerous genes, including those involved in cell cycle control and apoptosis, thereby affecting the fundamental metabolic processes of cancer cells. nih.gov

Structure-Activity Relationship (SAR) Studies

The structure-activity relationship (SAR) of benzoic acid derivatives is a critical area of study that seeks to understand how the chemical structure of these molecules influences their biological activity. For this compound and its related compounds, SAR studies focus on how the type, position, and nature of substituents on the benzoic acid core affect their interaction with biological targets. While specific, comprehensive SAR literature for this compound is limited, the principles can be elucidated by examining related halogenated and substituted benzoic acid derivatives.

The biological activity is profoundly influenced by the electronic properties, lipophilicity, and steric profile of the molecule, which are determined by the substituents on the benzene (B151609) ring. The carboxylic acid group is a key feature, often involved in critical hydrogen bonding interactions with target receptors. icm.edu.plmdpi.com

Influence of Halogen Substitution

Halogens are potent modulators of a molecule's physicochemical properties. Their electron-withdrawing nature, size, and ability to form halogen bonds can significantly impact biological activity.

Position of Halogens: The location of halogen atoms on the benzene ring is crucial. Studies on dichlorobenzoic acids have shown that the substitution pattern alters the compound's efficacy. For instance, in phytotoxic derivatives of aminodichlorobenzoic acids, the relative positions of the amino and chloro groups determine the compound's activity spectrum. The N,N-di,sec.butylamide of 2-amino-3,5-dichlorobenzoic acid was found to have selective activity, whereas 3-amino-2,5-dichlorobenzoic acid itself showed broad, non-selective phytotoxicity. nih.gov This highlights the importance of the specific arrangement of substituents (2,4-dichloro in the parent compound) in directing the biological effect.

Type of Halogen: The nature of the halogen (e.g., Bromine vs. Chlorine) influences activity through differences in electronegativity, size, and polarizability. In studies of co-crystal formation, the structural influence of halogens increases in the order of Cl < Br < I, correlating with the increasing size and ability to form halogen bonds. nih.gov In other studies, replacing a chloro-substituent with a bromo-substituent can modulate potency.

Electronic Effects: The presence of electron-withdrawing groups like chlorine and bromine at the ortho and para positions can increase the local anesthetic properties of benzoic acid esters. youtube.com These substitutions affect the electron density of the carbonyl oxygen and the acidity of the carboxylic acid proton, which can be critical for receptor binding. youtube.com

Role of the Carboxylic Acid Group

The carboxylic acid moiety is a primary site for interaction with biological targets, often acting as a hydrogen bond donor and acceptor. Research on 2,5-substituted benzoic acid derivatives as inhibitors of anti-apoptotic proteins Mcl-1 and Bfl-1 demonstrated that the carboxyl group was essential for forming a strong hydrogen bond with a conserved Arginine residue (Arg263) in the binding pocket. Replacing this group or altering its position often leads to a significant loss of activity.

Impact of Other Substituents

While the core of the specified compound is halogenated, SAR studies on other substituted benzoic acids provide valuable insights.

Inhibition of α-Amylase: A study on various benzoic acid derivatives revealed that a hydroxyl group at the 2-position (ortho) strongly enhanced α-amylase inhibitory activity. mdpi.comnih.gov Conversely, a hydroxyl group at the 5-position or a methoxy (B1213986) group at the 2-position had a negative effect on activity. mdpi.comnih.gov This indicates that the region around the carboxylic acid is highly sensitive to the nature of the substituent.

Antimicrobial Activity: In a series of 2-chlorobenzoic acid derivatives, Schiff's bases were found to be more potent antimicrobial agents than the corresponding esters. nih.gov This suggests that modifying the carboxylic acid group into other functional groups can be a successful strategy for developing activity.

Sirtuin Inhibition: For sirtuin inhibitors based on a benzoic acid scaffold, a 4-alkyl or 4-alkylaminobenzoic acid structure was identified as a key motif. The activity was enhanced by replacing a dimethylamino group with a more lipophilic tert-butyl group, indicating the importance of hydrophobic interactions in the binding pocket.

Quantitative Insights from SAR Data Tables

The following tables summarize SAR data from studies on various substituted benzoic acid derivatives, illustrating how modifications to the core structure impact biological activity.

Table 1: Inhibition of α-Amylase by Substituted Benzoic Acid Derivatives This table shows the half-maximal inhibitory concentration (IC₅₀) of different benzoic acid derivatives against α-amylase. Lower IC₅₀ values indicate higher potency.

| Compound Name | Substituents | IC₅₀ (mM) |

| Benzoic acid | None | > 50 |

| 2-Hydroxybenzoic acid | 2-OH | 25.85 |

| 4-Hydroxybenzoic acid | 4-OH | > 50 |

| 2,3-Dihydroxybenzoic acid | 2-OH, 3-OH | 21.65 |

| 2,4-Dihydroxybenzoic acid | 2-OH, 4-OH | 18.23 |

| 2,5-Dihydroxybenzoic acid | 2-OH, 5-OH | > 50 |

| 2,3,4-Trihydroxybenzoic acid | 2-OH, 3-OH, 4-OH | 17.30 |

| 4-Methylbenzoic acid | 4-CH₃ | > 50 |

Data sourced from a study on the inhibition of α-amylase by benzoic acid and its derivatives. mdpi.com

Table 2: Inhibition of SIRT1 and SIRT2 by Substituted Benzoic Acid Derivatives This table displays the percentage of inhibition of sirtuin enzymes (SIRT1 and SIRT2) at a fixed concentration, highlighting the effect of substitution at the 4-position.

| Compound Name | Substituent at 4-position | SIRT1 Inhibition (%) at 1.6 mM | SIRT2 Inhibition (%) at 1.6 mM |

| 4-Dimethylaminobenzoic acid | -N(CH₃)₂ | 25.3 | 30.3 |

| 4-tert-Butylbenzoic acid | -C(CH₃)₃ | 54.8 | 28.0 |

Data sourced from an evaluation of benzoic acid derivatives as sirtuin inhibitors. nih.gov

These studies collectively demonstrate that the biological activity of benzoic acid derivatives is intricately linked to the electronic and steric properties of their substituents. For a molecule like this compound, the combined electron-withdrawing effects of the three halogen atoms, their specific positions creating a unique electronic and steric profile, and the acidic nature of the carboxyl group are the primary determinants of its potential biological activities.

An in-depth analysis of the environmental fate and ecotoxicological implications of this compound reveals a compound whose behavior in the ecosystem is largely inferred from its structural analogs due to a lack of direct studies. Halogenated benzoic acids are recognized for their persistence and potential environmental impact. nih.govepa.gov The environmental behavior of this specific tri-substituted benzoic acid is dictated by the interplay of its chemical properties and the surrounding environmental conditions.

常见问题

Q. What are the most reliable synthetic routes for 3-Bromo-2,4-dichlorobenzoic acid, and how do solvent choices impact yield and safety?

Methodological Answer: The compound is typically synthesized via halogenation of benzoic acid derivatives. Traditional methods involve bromination/chlorination of toluenes or isobenzofuran-1(3H)-ones in toxic solvents like 1,2-dichloroethane or CCl₄, which pose environmental and safety risks . A safer alternative employs flow photochemical bromination followed by hydrolysis, achieving moderate-to-good yields (50–75%) while reducing solvent toxicity . For optimized purity, post-reaction purification via recrystallization in ethanol/water mixtures is recommended.

Q. How can researchers characterize the structural and thermophysical properties of this compound?

Methodological Answer:

- Spectroscopy: Use NMR (¹H/¹³C) to confirm substitution patterns (e.g., bromine at position 3, chlorines at 2 and 4) and FT-IR to identify the carboxylic acid group (stretch ~1700 cm⁻¹) .

- Thermophysical Analysis: Dynamic data analysis via the NIST ThermoData Engine provides validated melting points, solubility parameters, and thermal stability profiles .

- Chromatography: HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water mobile phases resolves impurities (<2%) .

Q. What are the key reactivity trends of this compound in nucleophilic substitution reactions?

Methodological Answer: The bromine atom at position 3 is highly reactive toward nucleophiles (e.g., Suzuki-Miyaura cross-coupling), while chlorine atoms at positions 2 and 4 exhibit lower reactivity due to steric hindrance and electron-withdrawing effects . For example, coupling with phenylboronic acids in Pd(PPh₃)₄-catalyzed reactions yields biaryl derivatives with >80% efficiency under inert conditions .

Advanced Research Questions

Q. How can conflicting data on the reactivity of this compound versus its structural analogs be resolved?

Methodological Answer: Comparative studies using analogs (e.g., 3-Bromo-2,5-dichlorobenzoic acid) reveal that halogen positioning drastically alters reactivity. For instance:

| Compound | Suzuki Coupling Yield | Melting Point (°C) |

|---|---|---|

| This compound | 82% | 185–187 |

| 4-Bromo-2,5-dichlorobenzoic acid | 68% | 178–180 |

| Discrepancies arise from steric effects (ortho-substitution hinders catalyst access) and electronic factors (meta-bromine enhances electrophilicity). Controlled experiments under identical conditions (solvent, catalyst loading) are critical for validation . |

Q. What strategies optimize the scalability of this compound synthesis while minimizing hazardous waste?

Methodological Answer:

- Flow Chemistry: Replaces batch processing, reducing reaction times by 50% and solvent waste by 30% .

- Green Solvents: Switch to cyclopentyl methyl ether (CPME) or ethyl acetate for bromination steps, improving E-factors (kg waste/kg product) from 15 to 5 .

- Catalyst Recovery: Immobilized Pd catalysts on magnetic nanoparticles enable reuse for ≥5 cycles without yield loss .

Q. How does this compound function as an intermediate in antidiabetic drug discovery?

Methodological Answer: The carboxylic acid group enables conjugation with sulfonylurea moieties to modulate PPAR-γ activity. In a recent study, derivatization with 2-amino-thiazole yielded a lead compound with IC₅₀ = 1.2 µM against α-glucosidase, surpassing acarbose (IC₅₀ = 5 µM). Structural optimization via DFT calculations prioritized electron-withdrawing substituents at position 4 for enhanced binding .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary between 180–190°C?

Methodological Answer: Variations arise from impurities (e.g., residual solvents or dihalogenated byproducts) and polymorphic forms. High-purity samples (>99%) recrystallized from ethanol/water (3:1) consistently melt at 185–187°C . Differential scanning calorimetry (DSC) can identify polymorph transitions, with enthalpy changes (~15 J/g) confirming phase purity .

Q. Tables for Key Comparisons

| Property | This compound | 4-Bromo-2,5-dichlorobenzoic Acid |

|---|---|---|

| Suzuki Coupling Yield | 82% | 68% |

| Melting Point (°C) | 185–187 | 178–180 |

| LogP (Octanol/Water) | 2.8 | 2.5 |

| α-Glucosidase IC₅₀ (µM) | 1.2 | 3.4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。